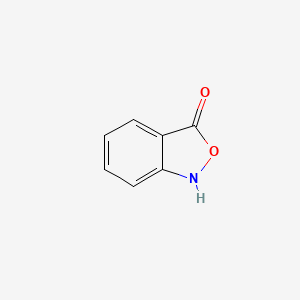

2,1-Benzisoxazol-3(1H)-one

Übersicht

Beschreibung

2,1-Benzisoxazol-3(1H)-one is a chemical compound used primarily in laboratory settings for the synthesis of substances . It is also known as 2,1-benzisoxazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the reduction of a 2-nitrobenzonitrile under carefully controlled conditions, which affords a moderate yield of a 2,1-benzisoxazol-3-amine .Molecular Structure Analysis

The molecular formula of this compound is C8H5NO3 . It has a molecular weight of 163.13 g/mol .Wissenschaftliche Forschungsanwendungen

Fragmentation and Reactivity Studies

- Chromatography-Mass Spectrometry and Quantum-Chemical Modeling : 2,1-Benzisoxazoles have been used to study their structure, reactivity, and methods of identification through advanced techniques like chromatography-mass spectrometry and quantum-chemical modeling. These studies focus on the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles and their transformation into cation radicals of dichloroacridinones, providing insights into their reactivity in various chemical reactions (Kotov et al., 2019).

Novel Synthetic Routes and Applications

- Synthesis of Novel 3-Substituted-2,1-Benzisoxazoles : A new, efficient, and simple procedure for preparing 3-substituted-2,1-benzisoxazoles from barbiturates has been developed, contributing to organic synthesis. These compounds have shown potential as xanthine oxidase inhibitors and antioxidants (Serrano et al., 2017).

- Density Functional Theory (DFT) Studies : The interaction of 2,1-benzisoxazoles with water molecules has been studied using DFT, providing insights into their structures, stabilization energy, and binding energy. This research has implications for drug design, given their biological activity (Kabanda & Ebenso, 2013).

Structure Elucidation and NMR Studies

- NMR Spectroscopy : 1H NMR spectroscopy has been utilized to investigate the structure of 5-R-3-aryl-2,1-benzisoxazoles. This has contributed to understanding the effect of the heterocycle on the aryl residue in position 3 (Orlov et al., 2005).

Photolysis and Cyclization Reactions

- Photochemical N–O Bond-forming Cyclization : The base-mediated photochemical cyclization of 2-azidobenzoic acids forming 2,1-benzisoxazole-3(1H)-ones has been optimized, highlighting an essential step in the ring closure of 2-azidobenzoic acids (Dzhons & Budruev, 2016).

Lewis Acid Catalyzed Annulation

- Development of Atom Economical Annulation : A novel route to 2,1-benzisoxazole scaffolds has been developed using BF3·Et2O-catalyzed reactions, representing a convergent route from unexplored inputs (Otley & Ellman, 2014).

Rh(II)-Catalyzed Transannulation

- Synthesis of Quinazoline and Imidazole Derivatives : A Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles, affording an efficient method for synthesizing quinazoline derivatives, demonstrates the versatility of 2,1-benzisoxazoles in synthesizing complex organic compounds (Lei et al., 2016).

Safety and Hazards

2,1-Benzisoxazol-3(1H)-one is classified as having acute toxicity, and is harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash thoroughly with water . If swallowed or inhaled, medical attention should be sought immediately .

Eigenschaften

IUPAC Name |

1H-2,1-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAXXVSVFLEVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328729 | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31499-90-8 | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)